molecular formula C6H10Cl2N2O2S B2848956 2-(Aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride CAS No. 2138164-30-2

2-(Aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride

Cat. No.: B2848956
CAS No.: 2138164-30-2
M. Wt: 245.12
InChI Key: HQSGLERLGUPBGO-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, and its carboxylic acid functionality, which is essential for various chemical reactions.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 5-methyl-1,3-thiazole-4-carboxylic acid as the starting material.

  • Aminomethylation: The aminomethyl group is introduced through a reaction with formaldehyde and ammonium chloride under acidic conditions.

  • Dihydrochloride Formation: The final step involves treating the aminomethylated thiazole with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reactant concentrations. Continuous flow chemistry techniques can also be employed to enhance the efficiency and yield of the production process.

Types of Reactions:

  • Oxidation: The thiazole ring can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to alcohols or amines.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrogen atoms on the thiazole ring are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, typically under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the thiazole ring.

  • Reduction Products: Alcohols or amines derived from the carboxylic acid group.

  • Substitution Products: Thiazole derivatives with different substituents on the ring.

Scientific Research Applications

2-(Aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 2-(Aminomethyl)thiophene: Another thiazole derivative with similar applications in pharmaceuticals and agrochemicals.

  • 4-(Aminomethyl)benzoic acid: A benzoic acid derivative with applications in organic synthesis and drug development.

Uniqueness: 2-(Aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its thiazole ring and carboxylic acid group make it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S.2ClH/c1-3-5(6(9)10)8-4(2-7)11-3;;/h2,7H2,1H3,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSGLERLGUPBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)CN)C(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138164-30-2
Record name 2-(aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride
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